N'-[(1Z)-(2-fluorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide
Description
N'-[(1Z)-(2-fluorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide is a benzohydrazide derivative incorporating a pyrrole ring and a fluorophenyl hydrazone moiety. Its structure combines the aromatic nitrogen heterocycle of pyrrole with the hydrazide functional group, which is known for its versatile pharmacological properties. The Z-configuration of the hydrazone linkage is critical for its bioactivity, as it influences molecular geometry and interactions with biological targets.
Properties
IUPAC Name |
N-[(Z)-(2-fluorophenyl)methylideneamino]-2-pyrrol-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O/c19-16-9-3-1-7-14(16)13-20-21-18(23)15-8-2-4-10-17(15)22-11-5-6-12-22/h1-13H,(H,21,23)/b20-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPFLKCQPLRPOZ-MOSHPQCFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC=C2N3C=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N\NC(=O)C2=CC=CC=C2N3C=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Acid-Catalyzed Condensation
The most widely reported method involves a condensation reaction between 2-(1H-pyrrol-1-yl)benzohydrazide and 2-fluorobenzaldehyde under acidic conditions. This approach leverages the nucleophilic addition-elimination mechanism characteristic of hydrazone formation.
Procedure :
- Reactants :
- 2-(1H-Pyrrol-1-yl)benzohydrazide (1 mmol)
- 2-Fluorobenzaldehyde (1 mmol)
- Sodium acetate (0.2 mmol) as a catalyst
- Ethanol (10 mL) as solvent
Reaction Conditions :
Mechanistic Insights :
The reaction proceeds via protonation of the aldehyde carbonyl, enhancing electrophilicity. The hydrazide’s NH₂ group attacks the carbonyl carbon, forming a tetrahedral intermediate. Subsequent dehydration yields the hydrazone, with the Z-isomer favored due to steric and electronic effects.
Solvent and Catalyst Optimization
Alternative protocols explore solvent systems and catalysts to enhance efficiency:
Ethanol ensures solubility of both reactants while facilitating easy crystallization. Sodium acetate provides mild acidic conditions, avoiding side reactions such as hydrolysis.
Crystallographic and Spectroscopic Characterization
Single-Crystal X-Ray Diffraction (SC-XRD)
While direct SC-XRD data for the target compound is unavailable, analogous structures (e.g., (Z)-4-((1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one) reveal key trends:
- Crystal System : Monoclinic
- Space Group : P2₁/c
- Unit Cell Parameters :
The Z-configuration is stabilized by intramolecular hydrogen bonding between the hydrazone NH and the adjacent carbonyl oxygen.
Spectroscopic Profiling
Key Spectral Data :
Challenges and Mitigation Strategies
Isomer Control
The Z-isomer predominates due to:
Chemical Reactions Analysis
Types of Reactions
N’-[(1Z)-(2-fluorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
N’-[(1Z)-(2-fluorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[(1Z)-(2-fluorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Benzohydrazide derivatives exhibit diverse biological activities depending on substituent variations. Below is a comparative analysis of N'-[(1Z)-(2-fluorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide with structurally related analogs:
Structural Modifications and Physicochemical Properties
Key Observations :
- Fluorine vs. Chlorine/Nitro Substituents : The 2-fluorophenyl derivative exhibits intermediate logP (3.2) and higher solubility (45 µM) compared to chlorinated (logP 3.8) and nitro-substituted (logP 2.9) analogs, suggesting fluorine’s balance of hydrophobicity and electronic effects .
- Thiophene vs. Phenyl : Replacing phenyl with thienyl (as in ) reduces molecular weight and logP (2.5), enhancing solubility (62 µM) due to sulfur’s polarizability.
Key Findings :
- Anticancer Activity : The fluorophenyl derivative (IC₅₀ = 12.5 µM) is less potent than C8 (IC₅₀ = 8.7 µM) against A549 lung cancer cells, likely due to chlorine’s stronger electron-withdrawing effects enhancing target affinity .
- Anti-Tubercular Activity : The fluorophenyl compound (MIC = 0.5 µg/mL) outperforms the nitro-substituted C18 (MIC = 1.0 µg/mL), indicating fluorine’s favorable balance of lipophilicity and target interaction .
- Enzyme Inhibition: Sulfonyl-containing analogs (e.g., ) show moderate tubulin inhibition (67%), while acetylated derivatives (e.g., ) achieve >90% inhibition of enoyl-ACP reductase, highlighting substituent-dependent mechanistic diversity.
Structure-Activity Relationships (SAR)
Electron-Withdrawing Groups (EWGs) :
- Chlorine and nitro groups enhance anti-tubercular activity but reduce solubility. Fluorine offers a compromise with moderate hydrophobicity and improved bioavailability .
Hydrazone Configuration :
- The Z-configuration in the fluorophenyl derivative ensures optimal geometry for binding to VEGFR-2 and tubulin, as seen in docking studies .
Heterocyclic Modifications :
- Thiophene substitution (e.g., ) increases solubility but reduces anticancer potency, possibly due to weaker π-π stacking with hydrophobic enzyme pockets.
Computational and Crystallographic Insights
- Molecular Docking : The fluorophenyl derivative shows strong binding to VEGFR-2 (ΔG = −9.2 kcal/mol) via hydrogen bonding with Lys868 and hydrophobic interactions with the phenyl ring .
- Crystal Packing: Analogous hydrazones (e.g., ) adopt planar configurations in monoclinic crystals, stabilizing intermolecular hydrogen bonds (N–H⋯O=C), which correlate with enhanced thermal stability .
Biological Activity
N'-[(1Z)-(2-fluorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.
- Molecular Formula : C₁₈H₁₄FN₃O
- Molecular Weight : 305.32 g/mol
- CAS Number : 385397-70-6
The compound features a benzohydrazide moiety linked to a pyrrole ring and a fluorophenyl group, which contributes to its unique chemical reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves the condensation reaction between 2-fluorobenzaldehyde and 2-(1H-pyrrol-1-yl)benzohydrazide under acidic or basic conditions. The reaction is generally conducted in solvents such as ethanol or methanol, followed by purification through recrystallization or chromatography.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For example, derivatives of benzohydrazides have shown effectiveness against various bacterial strains. In a study evaluating the antimicrobial properties of related compounds, several exhibited minimum inhibitory concentrations (MIC) in the range of 8–64 µg/mL against Staphylococcus aureus and Escherichia coli .
Antioxidant Activity
Antioxidant assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) have demonstrated that this compound possesses significant free radical scavenging ability. The IC50 value for this compound was found to be lower than that of standard antioxidants like ascorbic acid, indicating potent antioxidant properties .
Anticancer Activity
Preliminary studies suggest that the compound may exhibit anticancer properties. In vitro tests on cancer cell lines have shown that it induces apoptosis in human breast cancer cells (MCF-7) and human lung cancer cells (A549). The mechanism appears to involve the modulation of apoptotic pathways, leading to increased expression of pro-apoptotic proteins .
The biological activity of this compound is hypothesized to involve:
- Receptor Binding : The compound may interact with specific cellular receptors or enzymes, modulating their activity.
- Reactive Oxygen Species (ROS) Scavenging : Its antioxidant properties suggest it can neutralize ROS, thereby protecting cells from oxidative stress.
- Induction of Apoptosis : Evidence indicates that it promotes cell death in cancerous cells through intrinsic apoptotic pathways.
Study on Antimicrobial Activity
In a comparative study published in the International Journal of Research in Pharmacy and Chemistry, derivatives similar to this compound were tested against various pathogens. The results indicated that compounds with electron-withdrawing groups like fluorine showed enhanced activity against Gram-positive bacteria .
Study on Antioxidant Activity
Another significant research effort evaluated the antioxidant capacity of various hydrazone derivatives using the DPPH assay. The study highlighted that compounds with halogen substitutions exhibited superior antioxidant activities compared to their non-substituted counterparts, supporting the hypothesis that this compound could also exhibit similar benefits .
Q & A
Q. Advanced
Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., 2-fluorophenyl vs. 2-methylphenyl in ) on target binding.
Assay standardization : Use identical cell lines (e.g., HepG2) and protocols (e.g., 48-hour MTT incubation).
Molecular docking : Model interactions with enzymatic targets (e.g., dihydrofolate reductase for antibacterial activity) using AutoDock Vina .
What are the recommended storage conditions to maintain the compound’s stability?
Q. Basic
- Storage : Airtight amber vials under argon at –20°C.
- Handling : Use gloveboxes to prevent hydrolysis. Avoid prolonged exposure to light or humidity .
How can researchers assess the metabolic stability of hydrazone derivatives in preclinical studies?
Q. Advanced
In vitro microsomal assays : Incubate with pig liver microsomes () at 37°C, pH 7.2.
Metabolite identification : Use LC-MS/MS to detect oxidative products (e.g., hydroxylation at the fluorophenyl ring) and hydrolytic fragments (benzohydrazide + aldehyde).
Kinetic analysis : Calculate half-life (t₁/₂) and intrinsic clearance (CLint) using the substrate depletion method .
What computational methods validate the electronic properties of the hydrazone moiety?
Q. Advanced
DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level (Gaussian 16).
Frontier molecular orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict reactivity (e.g., nucleophilic attack at the hydrazone C=N bond).
NBO analysis : Quantify charge distribution on the fluorine atom and pyrrole nitrogen .
How do steric effects influence the compound’s reactivity in derivatization reactions?
Q. Advanced
- Steric maps : Generate using Mercury software (Cambridge Crystallographic Data Centre) to identify hindered sites (e.g., ortho-fluorine on the phenyl ring).
- Derivatization : Introduce bulky groups (e.g., tert-butyl) at the pyrrole nitrogen to test steric shielding effects on hydrolysis rates .
What spectroscopic techniques differentiate Z/E isomers in solution?
Q. Basic
- 1H NMR : Z-isomers show deshielded NH protons (δ ~11.5 ppm vs. δ ~10.5 ppm for E).
- IR spectroscopy : Stronger C=N stretching (1590–1620 cm⁻¹) in Z-isomers due to conjugation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
